Cas no 93742-85-9 (5-Fluoro-1-tetralone)

5-Fluoro-1-tetralone structure
5-Fluoro-1-tetralone structure
Product Name:5-Fluoro-1-tetralone
Número CAS:93742-85-9
MF:C10H9FO
Megavatios:164.176266431808
MDL:MFCD08234371
CID:61647
PubChem ID:15491038
Update Time:2025-05-20

5-Fluoro-1-tetralone Propiedades químicas y físicas

Nombre e identificación

    • 5-Fluoro-1-tetralone
    • 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-
    • 5-fluoro-3,4-dihydro-2H-naphthalen-1-one
    • 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
    • 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenone
    • 5-FLUORO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE
    • 5-Fluoro-alpha-Tetralone;2(1H)-Naphthalenone,5-fluoro-3,4-dihydro-(9CI);5-fluoro-3,4-dihydronaphthalen-1(2H)-one;5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
    • BCP27913
    • SCHEMBL1151120
    • DTXSID80573267
    • AM9509
    • 5-Fluorotetralin-1-one
    • DS-13063
    • 5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
    • MFCD08234371
    • AB43579
    • FT-0659852
    • 5-fluorotetralone
    • ALVLPJZOYNSRRX-UHFFFAOYSA-N
    • A25860
    • AKOS006284988
    • 5-Fluoro-alpha-Tetralone
    • EN300-128050
    • J-517496
    • AC-31624
    • CS-B0543
    • 93742-85-9
    • 5-Fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)
    • SY042708
    • MDL: MFCD08234371
    • Renchi: 1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
    • Clave inchi: ALVLPJZOYNSRRX-UHFFFAOYSA-N
    • Sonrisas: FC1=CC=CC2C(CCCC=21)=O

Atributos calculados

  • Calidad precisa: 164.06400
  • Masa isotópica única: 164.063743068g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 190
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.6
  • Superficie del Polo topológico: 17.1Ų

Propiedades experimentales

  • Denso: 1.198
  • Punto de ebullición: 265.6℃ at 760 mmHg
  • Punto de inflamación: 265.6 °C at 760 mmHg
  • índice de refracción: 1.542
  • PSA: 17.07000
  • Logp: 2.34470

5-Fluoro-1-tetralone Datos Aduaneros

  • Código HS:2914700090
  • Datos Aduaneros:

    中国海关编码:

    2914700090

    概述:

    2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

5-Fluoro-1-tetralone PrecioMás >>

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5-Fluoro-1-tetralone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  90 °C; 90 °C
Referencia
Synthesis of Novel Pterocarpen Analogues via [3 + 2] Coupling-Elimination Cascade of α,α-Dicyanoolefins with Quinone Monoimines
Chen, Hui; Zhao, Sihan; Cheng, Shaobing; Dai, Xingjie; Xu, Xiaoying; et al, Journal of Heterocyclic Chemistry, 2019, 56(5), 1672-1683

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ,  Phosphorus pentoxide ;  0 °C; 16 h, rt
Referencia
Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations
Romanov-Michailidis, Fedor; Romanova-Michaelides, Maria; Pupier, Marion; Alexakis, Alexandre, Chemistry - A European Journal, 2015, 21(14), 5561-5583

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  cooled; 30 min, cooled; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ;  rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ;  1.5 h, 150 °C
Referencia
Preparation of benzimidazole derivatives as ORL-1 receptor agonists for treatment of central nervous system diseases
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Métodos de producción 4

Condiciones de reacción
1.1 90 °C
Referencia
Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acid
Zhang, Minmin; Yu, Shuowen; Hu, Fangzhi; Liao, Yijun; Liao, Lihua; et al, Chemical Communications (Cambridge, 2016, 52(56), 8757-8760

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sodium tetrafluoroborate Solvents: Water ;  < 5 °C; 40 min, 0 °C; 0 °C → -10 °C; 15 min, -10 °C
1.2 Solvents: Toluene ;  1 h, reflux
Referencia
Preparation of heterocycle-substituted N-benzoxazinylpropanamides as glucocorticoid receptor binders and agonists for the treatment of inflammatory, allergic and skin diseases
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ;  30 min, -78 °C; 30 min, -78 °C → rt; 2 h, reflux
Referencia
Preparation of indanylideneacetamides, naphthylideneacetamides, and benzopyranylideneacetamides as muscle relaxants.
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Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  1 h, rt → 50 °C
Referencia
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Métodos de producción 8

Condiciones de reacción
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium hypochlorite Solvents: tert-Butanol ,  Water ;  4 h, rt
1.2 Reagents: Thionyl chloride ;  2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ;  19 h, rt
Referencia
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Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ,  Phosphorus pentoxide ;  0 °C; 16 h, rt
Referencia
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; Guenee, Laure; Alexakis, Alexandre, Angewandte Chemie, 2013, 52(35), 9266-9270

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ;  0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ;  cooled
Referencia
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Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ;  0 °C → rt; overnight, rt
1.3 Solvents: Water ;  cooled
Referencia
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Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ;  0 °C → rt; overnight, rt
1.3 Reagents: Water ;  cooled
Referencia
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Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ;  overnight, 0 °C → rt
1.3 Reagents: Water ;  cooled
Referencia
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Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 h, rt; rt → 0 °C
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ;  cooled
Referencia
Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation
Jolliffe, John D.; Armstrong, Roly J.; Smith, Martin D., Nature Chemistry, 2017, 9(6), 558-562

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ;  2 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, -10 °C
1.3 Reagents: Water ;  cooled
Referencia
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Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ;  4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
Referencia
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Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ;  4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
Referencia
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Métodos de producción 18

Condiciones de reacción
Referencia
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Métodos de producción 19

Condiciones de reacción
Referencia
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5-Fluoro-1-tetralone Raw materials

5-Fluoro-1-tetralone Preparation Products

5-Fluoro-1-tetralone Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93742-85-9)5-Fluoro-1-tetralone
Número de pedido:A25860
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 04:19
Precio ($):380.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93742-85-9)5-Fluoro-1-tetralone
A25860
Pureza:99%
Cantidad:5g
Precio ($):380.0